molecular formula C25H25N5O4S B2676714 N-(2H-1,3-benzodioxol-5-yl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide CAS No. 1358233-91-6

N-(2H-1,3-benzodioxol-5-yl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide

Cat. No.: B2676714
CAS No.: 1358233-91-6
M. Wt: 491.57
InChI Key: JRAMXOHBHAECKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazolo[4,3-d]pyrimidinone core substituted with ethyl, methyl, and 4-methylbenzyl groups, coupled to a sulfanyl acetamide moiety linked to a 2H-1,3-benzodioxol-5-yl aromatic system. The pyrazolo-pyrimidinone scaffold is notable in medicinal chemistry for kinase inhibition, while the benzodioxol group is associated with enhanced bioavailability and CNS activity . The sulfanyl bridge may serve as a metabolically stable or pro-drug functional group, depending on oxidative metabolism .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O4S/c1-4-30-23-22(16(3)28-30)27-25(29(24(23)32)12-17-7-5-15(2)6-8-17)35-13-21(31)26-18-9-10-19-20(11-18)34-14-33-19/h5-11H,4,12-14H2,1-3H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRAMXOHBHAECKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)C)SCC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Construction of the Pyrazolo[4,3-d]pyrimidine Core: This involves the condensation of suitable precursors under controlled conditions.

    Thioether Formation:

    Final Coupling: The final step involves coupling the benzodioxole and pyrazolo[4,3-d]pyrimidine intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, leading to the formation of alcohol derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-{...}acetamide exhibits various biological activities that make it a candidate for further research:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. The pyrazolo[4,3-d]pyrimidine scaffold is particularly noted for its anticancer properties.
  • Anti-inflammatory Effects : In silico studies indicate potential as a 5-lipoxygenase inhibitor, which could be beneficial in treating inflammatory conditions. Molecular docking studies have shown promising interactions with the target enzyme.
  • Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains in preliminary assays, suggesting potential applications in developing new antimicrobial agents.

Synthesis Pathways

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{...}acetamide involves several steps:

  • Formation of the Benzodioxole Core : This typically involves the reaction of phenolic compounds with appropriate aldehydes or ketones under acidic or basic conditions.
  • Synthesis of the Pyrazolo[4,3-d]pyrimidine Moiety : This can be achieved through cyclization reactions involving hydrazines and appropriate carbonyl compounds.
  • Final Assembly : The final compound is formed through nucleophilic substitution reactions to introduce the sulfanyl and acetamide groups.

Case Studies and Research Findings

Several studies have explored the applications and efficacy of this compound:

  • In Vitro Studies : Research has demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines (e.g., MCF-7 and HeLa). These studies utilized MTT assays to assess cell viability post-treatment.
  • Molecular Docking Studies : Computational analyses have provided insights into the binding affinities of the compound with target proteins involved in cancer and inflammation pathways. These studies suggest modifications could enhance efficacy.
  • Pharmacokinetic Profiles : Investigations into the pharmacokinetic properties reveal favorable absorption and distribution characteristics in preliminary models, indicating potential for oral bioavailability.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo-Pyrimidinone Analogues

  • N-Ethyl-2-{[1-Ethyl-3-Methyl-6-(4-Methylbenzyl)-7-Oxo-6,7-Dihydro-1H-Pyrazolo[4,3-d]Pyrimidin-5-yl]Sulfanyl}-N-(3-Methylphenyl)Acetamide () Structural Differences: The acetamide nitrogen is substituted with a 3-methylphenyl group instead of the benzodioxol moiety. The latter’s increased hydrophobicity could affect solubility .

Thiazolo-Pyrimidine Derivatives ()

  • Example : (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a).
  • Core Differences: Thiazolo[3,2-a]pyrimidine vs. pyrazolo[4,3-d]pyrimidinone.
  • Functional Groups : Both contain sulfanyl-like linkages (thiazolo sulfur vs. sulfanyl bridge) and aromatic substituents.
  • Synthesis : compounds use acetic anhydride/NaOAc under reflux, contrasting with the target compound’s likely cesium carbonate-mediated coupling (analogous to ) .

Benzimidazole Derivatives ()

  • Example: 2-{4-[(5-Methoxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridyl)methyl]sulfinyl}benzimidazol-1-yl)sulfonyl]phenoxy}-N-(2-pyridyl)acetamide (3j).
  • Core Differences: Benzimidazole vs. pyrazolo-pyrimidinone.
  • Functional Groups: Sulfinyl/sulfonyl groups in 3j vs. sulfanyl in the target compound.

Structure-Activity Relationship (SAR) Insights

  • Pyrazolo-Pyrimidinone Core: Critical for kinase inhibition; substituents at positions 1, 3, and 6 modulate selectivity.
  • Benzodioxol Group : May enhance blood-brain barrier penetration compared to simpler aryl groups (e.g., 3-methylphenyl in ) .
  • Sulfanyl Bridge: Potential for oxidation to sulfonyl, altering pharmacokinetics (e.g., prolonged half-life if stable) .

Comparative Data Table

Compound Core Structure Key Substituents Synthesis Method Potential Activity
Target Compound Pyrazolo[4,3-d]pyrimidinone 1-Ethyl, 3-methyl, 4-methylbenzyl, benzodioxol Cs₂CO₃/DMF coupling Kinase inhibition (speculative)
Compound Pyrazolo[4,3-d]pyrimidinone 1-Ethyl, 3-methyl, 4-methylbenzyl, 3-methylphenyl Unspecified Structural analogue
Compound 11a Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethylbenzylidene, methylfuran Acetic anhydride/NaOAc Antimicrobial (speculative)
Benzenesulfonamide Pyrazoline-benzenesulfonamide 4-Hydroxyphenyl, aryl groups Sodium ethoxide reflux Carbonic anhydrase inhibition

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a complex organic compound with potential pharmacological applications. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Composition:

  • IUPAC Name: (2R)-N-[2-(2H-1,3-benzodioxol-5-yl)ethyl]-1-[2-(1H-imidazol-1-yl)-6-methylpyrimidin-4-yl]pyrrolidine-2-carboxamide
  • Molecular Formula: C22H24N6O3
  • Molecular Weight: 420.464 g/mol

Binding Properties:

PropertyMeasurement
IC50 (nM)0.29
hERG inhibition (predictor I)Weak inhibitor
hERG inhibition (predictor II)Inhibitor

The compound exhibits multiple biological activities primarily through its interaction with various molecular targets. Notably, it has been shown to inhibit nitric oxide synthase (NOS), which plays a crucial role in the production of nitric oxide (NO), a signaling molecule involved in numerous physiological processes including inflammation and immune response .

Pharmacological Effects

Anticancer Activity:
Recent studies indicate that derivatives of pyrazolo[1,5-a]pyrimidines, to which this compound belongs, exhibit significant anticancer properties. These compounds have been found to selectively inhibit specific protein kinases involved in cancer cell proliferation .

Enzymatic Inhibition:
The compound demonstrates inhibitory activity against various enzymes that are crucial for tumor growth and metastasis. For example, it has been reported to inhibit cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation .

In Vivo and In Vitro Studies

  • Antitumor Efficacy:
    A study published in ACS Medicinal Chemistry Letters highlighted the effectiveness of pyrazolo[1,5-a]pyrimidine derivatives in reducing tumor growth in xenograft models. These compounds showed a marked decrease in tumor volume compared to controls .
  • Selectivity for Kinases:
    Research indicates that this compound exhibits high selectivity for Src family kinases (SFKs), which are implicated in various cancers. The selectivity profile suggests potential for reduced side effects compared to less selective agents .
  • Mechanistic Insights:
    The compound's ability to modulate NO levels has been linked to its anti-inflammatory effects, providing insights into its potential use in treating inflammatory diseases alongside cancer .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.